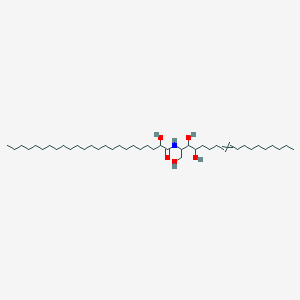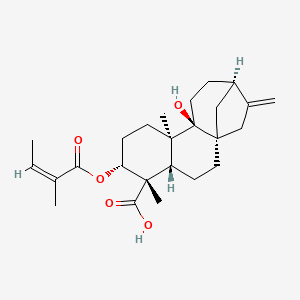
Gynuramide II
Descripción general
Descripción
Gynuramide II is a natural product derived from the genus Exochorda, which belongs to the Rosaceae family . It is a ceramide-type sphingolipid, known for its unique structure and potential biological activities . The molecular formula of this compound is C42H83NO5, and it has a molecular weight of 682.11 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gynuramide II involves several steps, starting from the appropriate fatty acid and sphingosine precursors. The key steps include:
Acylation: The fatty acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and then reacted with sphingosine to form the amide bond.
Hydroxylation: The resulting compound undergoes hydroxylation at specific positions to introduce hydroxyl groups.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large reactors are used to carry out the acylation and hydroxylation reactions.
Continuous Flow Synthesis: This method allows for continuous production, improving efficiency and scalability.
Purification and Quality Control: Advanced chromatographic techniques and quality control measures are employed to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Gynuramide II undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Gynuramide II has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Gynuramide II involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to Receptors: this compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Modulating Enzyme Activity: It can inhibit or activate certain enzymes, leading to changes in cellular metabolism and function.
Inducing Apoptosis: This compound has been shown to induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways
Comparación Con Compuestos Similares
Gynuramide II is compared with other similar compounds, such as:
Soyacerebroside I: Similar in structure but differs in the length of the fatty acid chain.
Soyacerebroside II: Has a similar backbone but different functional groups attached.
Momor-cerebroside I: Another ceramide-type sphingolipid with variations in the hydroxylation pattern.
Cerebroside B: Similar structure but with different substituents on the sphingosine backbone.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and the presence of a long-chain fatty acid, which contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
2-hydroxy-N-(1,3,4-trihydroxyoctadec-8-en-2-yl)tetracosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H83NO5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-40(46)42(48)43-38(37-44)41(47)39(45)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h27,29,38-41,44-47H,3-26,28,30-37H2,1-2H3,(H,43,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVGPKIBTGZJJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCC=CCCCCCCCCC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H83NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




